![molecular formula C19H26N2O3 B3930811 3-[(cyclohexylmethyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3930811.png)
3-[(cyclohexylmethyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-[(cyclohexylmethyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as CX-5461 and has shown promising results in the treatment of various types of cancer. In
Wirkmechanismus
The mechanism of action of CX-5461 involves the inhibition of RNA polymerase I. This enzyme is responsible for the transcription of ribosomal RNA, which is essential for the production of ribosomes. Ribosomes are the cellular machinery responsible for protein synthesis. By inhibiting RNA polymerase I, CX-5461 disrupts ribosome biogenesis and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, which is a tumor suppressor pathway. CX-5461 has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
CX-5461 has several advantages for lab experiments. It has been shown to be effective in the treatment of various types of cancer, making it a promising candidate for further research. However, there are also some limitations to its use in lab experiments. CX-5461 is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, the synthesis method of CX-5461 is complex and may be difficult to reproduce in some labs.
Zukünftige Richtungen
There are several future directions for research on CX-5461. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CX-5461. Additionally, there is a need for further studies to determine the long-term effects of CX-5461 and its potential for use in combination therapies with other cancer treatments.
Conclusion:
In conclusion, CX-5461 is a promising compound that has shown potential in the treatment of various types of cancer. Its mechanism of action involves the inhibition of RNA polymerase I, which disrupts ribosome biogenesis and ultimately results in the death of cancer cells. While there are some limitations to its use in lab experiments, there are also several future directions for research that could lead to the development of more effective cancer treatments.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancer, including breast cancer, pancreatic cancer, and acute myeloid leukemia. CX-5461 works by inhibiting RNA polymerase I, which is essential for the production of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis and ultimately results in the death of cancer cells.
Eigenschaften
IUPAC Name |
3-(cyclohexylmethylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-2-24-16-10-8-15(9-11-16)21-18(22)12-17(19(21)23)20-13-14-6-4-3-5-7-14/h8-11,14,17,20H,2-7,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMIZDUKPSXLTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.